molecular formula C24H19Cl2NO3 B11279664 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11279664
M. Wt: 440.3 g/mol
InChI Key: SXKGYPJAZIQARA-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 4-chlorobenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions is crucial in industrial settings to maintain product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLOROPHENYLACETIC ACID
  • 4-CHLOROPHENYLACETALDEHYDE
  • 4-CHLOROPHENYL ESTER

Uniqueness

Compared to similar compounds, 5-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C24H19Cl2NO3

Molecular Weight

440.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19Cl2NO3/c1-30-20-12-6-16(7-13-20)21-22(17-4-10-19(26)11-5-17)27(24(29)23(21)28)14-15-2-8-18(25)9-3-15/h2-13,22,28H,14H2,1H3

InChI Key

SXKGYPJAZIQARA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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